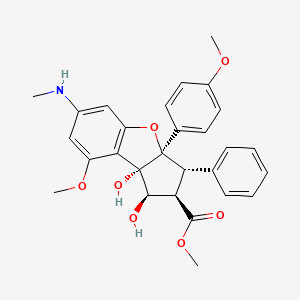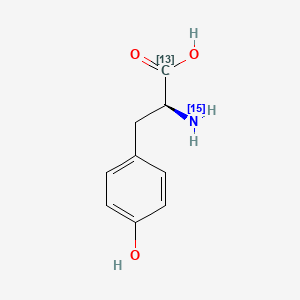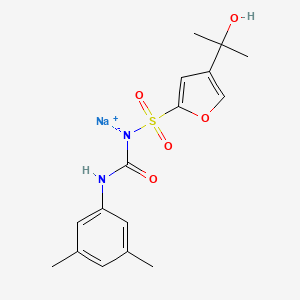![molecular formula C29H39N5O2 B12388273 1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one](/img/structure/B12388273.png)
1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GSK023 involves a multi-step process that includes the formation of key intermediates and their subsequent coupling reactions.
Industrial Production Methods
While specific industrial production methods for GSK023 are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
GSK023 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: GSK023 can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Applications De Recherche Scientifique
GSK023 has a wide range of applications in scientific research, including:
Chemistry: Used as a chemical probe to study the BET BD1 domain and its interactions with other molecules.
Biology: Employed in research to understand the role of the BET BD1 domain in gene regulation and epigenetic modifications.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to epigenetic dysregulation, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the BET BD1 domain
Mécanisme D'action
GSK023 exerts its effects by selectively binding to the BET BD1 domain, thereby inhibiting its interaction with acetylated histone tails. This disruption of protein-protein interactions leads to changes in gene expression and cellular functions. The molecular targets and pathways involved include the modulation of immuno-inflammatory responses and oncogenic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
JQ1: Another BET inhibitor that targets both BD1 and BD2 domains.
I-BET762: A pan-BET inhibitor with similar applications in research and medicine.
RVX-208: A selective BET inhibitor with potential therapeutic applications in cardiovascular diseases
Uniqueness of GSK023
GSK023 is unique due to its high selectivity for the BET BD1 domain, with a 300-1000-fold selectivity compared to other BET inhibitors. This selectivity allows for more precise studies of the BD1 domain’s role in various biological processes and potential therapeutic applications .
Propriétés
Formule moléculaire |
C29H39N5O2 |
|---|---|
Poids moléculaire |
489.7 g/mol |
Nom IUPAC |
1,3-dimethyl-5-[1-[[(3S)-1-(1-propan-2-ylpiperidine-4-carbonyl)piperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one |
InChI |
InChI=1S/C29H39N5O2/c1-20(2)32-14-11-23(12-15-32)29(36)33-13-7-8-22(17-33)18-34-26-10-6-5-9-25(26)30-27(34)24-16-21(3)28(35)31(4)19-24/h5-6,9-10,16,19-20,22-23H,7-8,11-15,17-18H2,1-4H3/t22-/m1/s1 |
Clé InChI |
WSHVXKCBHNIVJO-JOCHJYFZSA-N |
SMILES isomérique |
CC1=CC(=CN(C1=O)C)C2=NC3=CC=CC=C3N2C[C@@H]4CCCN(C4)C(=O)C5CCN(CC5)C(C)C |
SMILES canonique |
CC1=CC(=CN(C1=O)C)C2=NC3=CC=CC=C3N2CC4CCCN(C4)C(=O)C5CCN(CC5)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)







![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)
